Ethyl 2-(2,6-dimethoxyphenyl)acetate is an organic compound with the molecular formula C12H14O4 and a molecular weight of approximately 222.24 g/mol. This compound belongs to the class of esters, specifically aromatic esters, which are characterized by the presence of an aromatic ring and an ester functional group. Ethyl 2-(2,6-dimethoxyphenyl)acetate is utilized in various scientific applications, particularly in the fields of organic synthesis and fragrance formulation.
Ethyl 2-(2,6-dimethoxyphenyl)acetate can be sourced from natural products or synthesized through chemical reactions involving precursors such as 2,6-dimethoxyphenol and ethyl acetate. It is classified under esters due to its structure, which includes an ethyl group attached to an acetate moiety linked to a substituted phenyl ring.
The synthesis of ethyl 2-(2,6-dimethoxyphenyl)acetate typically involves a nucleophilic substitution reaction where ethyl acetate reacts with 2,6-dimethoxyphenol in the presence of a base catalyst.
The molecular structure of ethyl 2-(2,6-dimethoxyphenyl)acetate features:
CC(=O)OC1=C(C=C(C=C1OC)OC)C(=O)OCC
.Ethyl 2-(2,6-dimethoxyphenyl)acetate can undergo several types of chemical reactions:
The mechanism of action for ethyl 2-(2,6-dimethoxyphenyl)acetate primarily involves its reactivity as an ester. In hydrolysis:
In oxidation:
Ethyl 2-(2,6-dimethoxyphenyl)acetate finds various applications in scientific research and industry:
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: